molecular formula C32H26 B14314117 1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene CAS No. 108834-55-5

1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene

Cat. No.: B14314117
CAS No.: 108834-55-5
M. Wt: 410.5 g/mol
InChI Key: QUNJZAACLUPGCN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[220]hexa-2,5-diene is a unique organic compound characterized by its bicyclic structure and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene typically involves the cycloaddition reactions of appropriate precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the bicyclic structure.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents such as bromine or nitric acid to introduce substituents like bromine or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Hydrogenated bicyclic compounds.

    Substitution: Brominated or nitrated derivatives on the phenyl rings.

Scientific Research Applications

1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and the effects of substituents on reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,4,5,6-tetraphenylcyclohexa-2,5-diene: Similar structure but lacks the bicyclic framework.

    1,3-Dimethyl-2,4,5,6-tetraphenylbenzene: Contains a benzene ring instead of the bicyclic structure.

    1,3-Dimethyl-2,4,5,6-tetraphenylcyclohexane: Saturated analog with a cyclohexane ring.

Uniqueness

1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of ring strain and conjugation in organic molecules.

Properties

CAS No.

108834-55-5

Molecular Formula

C32H26

Molecular Weight

410.5 g/mol

IUPAC Name

1,3-dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene

InChI

InChI=1S/C32H26/c1-23-28(24-15-7-3-8-16-24)31(2)29(25-17-9-4-10-18-25)30(26-19-11-5-12-20-26)32(23,31)27-21-13-6-14-22-27/h3-22H,1-2H3

InChI Key

QUNJZAACLUPGCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C)C6=CC=CC=C6

Origin of Product

United States

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